1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate chemical properties
1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate
Introduction: A Versatile Scaffold in Modern Synthesis
1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate (CAS No. 194924-96-4) is a highly functionalized pyrrolidine derivative that has emerged as a pivotal building block in synthetic and medicinal chemistry.[1][2] Its rigid, five-membered ring structure is adorned with three key functional groups: a ketone at the 3-position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a methyl ester at the 2-position. This unique arrangement provides a powerful platform for introducing molecular diversity, making it an invaluable intermediate for the synthesis of complex heterocyclic compounds, particularly those with therapeutic potential. The strategic placement of these groups allows for selective chemical transformations, enabling researchers to precisely control the construction of novel molecular architectures. This guide provides an in-depth exploration of its core chemical properties, reactivity, and synthetic utility for professionals in drug development and chemical research.
Core Physicochemical Properties
The physical and chemical properties of a synthetic building block are foundational to its application. They dictate the choice of reaction conditions, solvents, and purification methods. The properties of 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 194924-96-4 | [1] |
| Molecular Formula | C₁₁H₁₇NO₅ | [1] |
| Molecular Weight | 243.26 g/mol | [1][3] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 55-56 °C | [1] |
| Boiling Point | 333.1 ± 42.0 °C (Predicted) | [1] |
| Density | 1.209 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 155.3 ± 27.9 °C | [1] |
| LogP | 0.23 | [1] |
| Refractive Index | 1.488 | [1] |
The molecule's moderate polarity, indicated by its LogP value, suggests good solubility in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). The presence of the Boc group contributes to its solubility and stability under a variety of non-acidic conditions.[4]
Synthetic Strategy: The Dieckmann Condensation Approach
While multiple synthetic routes may exist, a logical and commonly employed strategy for constructing the 3-oxopyrrolidine core is the intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction is ideal for creating five- or six-membered rings. The causality behind this choice lies in its efficiency for cyclizing linear diester precursors.
A plausible precursor would be N-Boc-aspartic acid dimethyl ester, which can be selectively modified to provide the necessary diester for cyclization.
Caption: A plausible synthetic workflow for the target compound.
Protocol: Dieckmann Condensation
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Precursor Preparation: Dissolve the appropriate N-Boc protected amino diester precursor in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon). The choice of an anhydrous aprotic solvent is critical to prevent quenching the strong base.
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Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), portion-wise. The base deprotonates the α-carbon, initiating the cyclization.
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Cyclization: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature provides the activation energy for the intramolecular cyclization.
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Quenching and Workup: After completion, cool the reaction mixture and carefully quench with a dilute acid (e.g., 1M HCl) until the pH is acidic. This step neutralizes the excess base and protonates the intermediate enolate. The subsequent heating during workup or purification often facilitates the decarboxylation of the initially formed β-keto ester.
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Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Chemical Reactivity: A Hub for Molecular Diversification
The synthetic power of this molecule stems from the distinct reactivity of its three functional domains: the ketone, the ester groups, and the N-Boc protector.
Enolate Chemistry at the C4-Position
The ketone at C3 renders the protons on the adjacent C4 methylene group acidic, providing a handle for enolate formation. This is arguably the most important feature for derivatization. Enolates are potent nucleophiles, enabling the formation of new carbon-carbon bonds.[5][6]
Caption: Stereoselective reduction of the C3-ketone.
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Standard Reduction: Reagents like sodium borohydride (NaBH₄) in methanol will reduce the ketone to a mixture of diastereomeric alcohols.
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Stereocontrolled Reduction: For achieving high diastereoselectivity, more sterically demanding or chelating reducing agents are employed. For example, asymmetric reduction can be achieved using catalysts like (R)- or (S)-BINAP-Ru(II) complexes, which are known to give high enantiomeric excess in similar systems. [7]
Protocol: Diastereoselective Ketone Reduction
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Setup: Dissolve the 3-oxopyrrolidine substrate in a suitable solvent (e.g., methanol or ethanol) in a flask.
-
Catalyst Addition: If using a catalytic method, add the chiral catalyst (e.g., Ru(II)-BINAP) and any necessary additives. [7]3. Hydrogenation: Place the reaction under an atmosphere of hydrogen gas (using a balloon or a Parr shaker apparatus) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify by column chromatography to isolate the desired diastereomer.
Selective Manipulation of Carboxyl Groups
The presence of two distinct ester groups, a methyl ester and a tert-butyl ester, allows for orthogonal deprotection strategies.
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N-Boc Deprotection: The Boc group is reliably cleaved under strongly acidic conditions. The standard protocol involves treating the substrate with trifluoroacetic acid (TFA) in a solvent like DCM. This reveals the secondary amine, which can then be used in subsequent coupling or alkylation reactions.
-
Methyl Ester Hydrolysis: The methyl ester can be selectively hydrolyzed under basic conditions, typically using lithium hydroxide (LiOH) in a THF/water mixture. This unmasks the carboxylic acid at the C2 position, which can then be converted into an amide or other derivatives using standard coupling chemistry.
Applications in Drug Discovery and Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The ability to functionalize the 3- and 4-positions of the pyrrolidine ring using the chemistry described above makes this starting material highly valuable. Substituted pyrrolidines derived from this scaffold are explored for a wide range of therapeutic targets. Research has shown that derivatives of 5-oxopyrrolidine exhibit promising antimicrobial and anticancer activities. [8][9][10]The structural motifs accessible from this building block are relevant for developing inhibitors, immunomodulators, and antibacterial agents. [11]
Safety and Handling
While specific toxicity data for this compound is limited, related structures are classified as potentially harmful if swallowed or in contact with skin, and may cause serious eye irritation. [12]Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate is a quintessential example of a modern synthetic building block. Its well-defined chemical properties and the orthogonal reactivity of its functional groups provide chemists with a reliable and versatile platform for constructing complex molecular architectures. The ability to selectively manipulate the C3-ketone, the C4-enolate, and the two distinct carboxyl groups allows for a logical and controlled approach to the synthesis of novel pyrrolidine-based compounds, making it a cornerstone intermediate for innovation in drug discovery and materials science.
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Imrich, J., et al. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]
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